molecular formula C22H14BrFN2O3S B14103077 7-Bromo-2-(4,5-dimethyl-1,3-thiazol-2-yl)-1-(2-fluorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

7-Bromo-2-(4,5-dimethyl-1,3-thiazol-2-yl)-1-(2-fluorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B14103077
M. Wt: 485.3 g/mol
InChI Key: UMZAHMCUSFDDJL-UHFFFAOYSA-N
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Description

7-Bromo-2-(4,5-dimethyl-1,3-thiazol-2-yl)-1-(2-fluorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound that belongs to the class of heterocyclic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-2-(4,5-dimethyl-1,3-thiazol-2-yl)-1-(2-fluorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step organic reactions. The process may start with the preparation of the thiazole ring, followed by the introduction of the bromo and fluorophenyl groups. The final step often involves cyclization to form the chromeno-pyrrole structure.

Industrial Production Methods

Industrial production methods for such complex compounds usually involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be used to modify specific functional groups within the molecule.

    Substitution: Halogen substitution reactions are common, where the bromine atom can be replaced with other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Nucleophiles like amines, thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various substituted analogs.

Scientific Research Applications

Chemistry

The compound is studied for its unique chemical properties and potential as a building block for more complex molecules.

Biology

In biological research, it may be investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine

The compound could be explored for its therapeutic potential, including anti-cancer, anti-inflammatory, or antimicrobial activities.

Industry

In the industrial sector, it might be used in the development of new materials or as a precursor for other chemical products.

Mechanism of Action

The mechanism of action of 7-Bromo-2-(4,5-dimethyl-1,3-thiazol-2-yl)-1-(2-fluorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • 7-Bromo-2-(4,5-dimethyl-1,3-thiazol-2-yl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
  • 7-Bromo-2-(4,5-dimethyl-1,3-thiazol-2-yl)-1-(4-fluorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Uniqueness

The uniqueness of 7-Bromo-2-(4,5-dimethyl-1,3-thiazol-2-yl)-1-(2-fluorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione lies in its specific substitution pattern, which may confer distinct biological activities or chemical reactivity compared to similar compounds.

Properties

Molecular Formula

C22H14BrFN2O3S

Molecular Weight

485.3 g/mol

IUPAC Name

7-bromo-2-(4,5-dimethyl-1,3-thiazol-2-yl)-1-(2-fluorophenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C22H14BrFN2O3S/c1-10-11(2)30-22(25-10)26-18(13-5-3-4-6-15(13)24)17-19(27)14-9-12(23)7-8-16(14)29-20(17)21(26)28/h3-9,18H,1-2H3

InChI Key

UMZAHMCUSFDDJL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)N2C(C3=C(C2=O)OC4=C(C3=O)C=C(C=C4)Br)C5=CC=CC=C5F)C

Origin of Product

United States

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